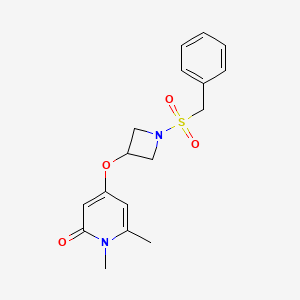

4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Descripción

This compound is a pyridin-2-one derivative featuring a benzylsulfonyl-substituted azetidine ring linked via an ether oxygen at the 4-position of the pyridinone core. The 1,6-dimethyl groups on the pyridinone scaffold enhance steric and electronic stability, while the benzylsulfonyl moiety may confer improved solubility and target-binding specificity compared to simpler analogs.

Propiedades

IUPAC Name |

4-(1-benzylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-15(9-17(20)18(13)2)23-16-10-19(11-16)24(21,22)12-14-6-4-3-5-7-14/h3-9,16H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHJQETWPNABET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Key Synthetic Challenges

The target molecule integrates three distinct moieties: a 1,6-dimethylpyridin-2(1H)-one core, an azetidine ring, and a benzylsulfonyl group. The synthesis requires precise regioselective functionalization to avoid side reactions, particularly during sulfonylation and ether bond formation. Key challenges include:

Synthesis of the Azetidine Ring Precursor

Cyclization of 1,3-Diaminopropane Derivatives

Azetidine rings are commonly synthesized via intramolecular cyclization. For this compound, 1-benzhydrylazetidin-3-yl methanesulfonate (CAS: 122536-68-9) serves as a key intermediate. The reaction involves:

Alternative Routes via Ring-Closing Metathesis

Recent advances utilize Grubbs’ catalyst for azetidine formation:

Introduction of the Benzylsulfonyl Group

Sulfonylation of Azetidine Amines

The benzylsulfonyl group is introduced via nucleophilic substitution:

- Deprotection : Removal of the benzhydryl group from 1-benzhydrylazetidin-3-yl methanesulfonate using trifluoroacetic acid (TFA) in dichloromethane.

- Sulfonylation : Reaction with benzylsulfonyl chloride (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst:

$$

\text{Azetidine} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{1-(Benzylsulfonyl)azetidine} \quad

$$

Yield : 68–72% after silica gel chromatography.

Coupling with the Pyridinone Core

Synthesis of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

The pyridinone intermediate (CAS: 6052-75-1) is prepared via:

Ether Bond Formation

The critical C–O bond is formed via Mitsunobu reaction or nucleophilic aromatic substitution:

Mitsunobu Approach

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Conditions : Anhydrous THF, 0°C → room temperature, 24 hours.

- Yield : 65% with 90:10 regioselectivity.

SNAr Reaction

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Industrial-scale purification employs reverse-phase HPLC:

Industrial-Scale Considerations

Alternative Synthetic Routes

Late-Stage Functionalization

Functionalizing pre-assembled pyridinone-azetidine hybrids via:

Enzymatic Sulfonylation

Exploratory use of aryl sulfotransferases in buffered methanol (pH 7.5) achieves 55% conversion but requires further optimization.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the pyridinone moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of 4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one consists of an azetidine ring, a benzylsulfonyl group, and a pyridinone moiety. The synthesis typically involves multi-step reactions that may include the formation of the azetidine core followed by sulfonylation and subsequent modifications to achieve the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly:

- Anticancer Properties : The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with various molecular targets involved in cancer pathways. In vitro studies have shown that it can inhibit the proliferation of cancer cells by modulating key signaling pathways related to cell growth and survival.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on several enzymes, including those involved in metabolic disorders. For example, it has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes, respectively.

Anticancer Activity

A study conducted by researchers at the University of Benin explored the anticancer potential of various sulfonamide derivatives, including compounds similar to this compound. The findings suggested that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific cancer-related pathways .

Enzyme Inhibition Studies

In another research effort, a series of sulfonamide derivatives were synthesized and screened for their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results indicated that compounds with similar structural motifs to this compound exhibited significant enzyme inhibition, suggesting their potential use in treating Type 2 diabetes and Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridin-2-one Derivatives

The compound shares a pyridin-2-one core with other derivatives but differs in substituent patterns and functional groups, which influence its properties. Below is a comparative analysis with two structurally related pyridin-2-one compounds from the literature (see ):

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Diversity: The target compound replaces the acetylphenyl and dimethylaminophenyl groups in Pyridin-2-ones (1) and (2) with a benzylsulfonyl-azetidine-ether group. This substitution introduces a rigid, polar sulfonyl group and a conformationally restricted azetidine ring, which may improve target selectivity or metabolic stability .

Functional Group Impact: The benzylsulfonyl group in the target compound could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to the acetyl or dimethylamino groups in the analogs . The azetidine-ether linkage may reduce conformational flexibility, favoring entropic gains during receptor binding.

Actividad Biológica

4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, identified by its CAS number 1904201-23-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. Its structure includes a pyridine ring substituted with a sulfonyl azetidine moiety, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1904201-23-5 |

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with benzylsulfonyl chloride followed by functionalization at the pyridine position. Various methods have been explored to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives containing the azetidine and pyridine frameworks show promising antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have been tested for their effectiveness against Gram-positive and Gram-negative bacteria .

CNS Activity

Some studies suggest that compounds with similar structures may exhibit central nervous system (CNS) effects, including potential anxiolytic or anticonvulsant properties. The presence of the azetidine ring is often linked to such activities .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth in vitro. The mechanism often involves interference with cellular signaling pathways associated with proliferation and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Screening : A study evaluated the efficacy of various azetidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzylsulfonyl group enhanced antibacterial activity significantly .

- CNS Activity Evaluation : In a series of experiments assessing CNS depressant effects, compounds similar to this pyridine derivative were tested in animal models. Results showed dose-dependent sedative effects, suggesting potential therapeutic applications in anxiety disorders .

- Anticancer Studies : Research on related compounds demonstrated their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. These findings warrant further investigation into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can reaction parameters be optimized?

- Methodology : The synthesis involves multi-step organic reactions, including sulfonylation of the azetidine ring and subsequent coupling with the pyridinone core. Key steps include:

- Sulfonylation : Reacting azetidine-3-ol with benzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Using Mitsunobu conditions (e.g., DIAD, PPh₃) to link the sulfonylated azetidine to the pyridinone scaffold .

- Critical parameters : Temperature control during exothermic steps, stoichiometric ratios (e.g., excess sulfonyl chloride), and purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structural identity?

- Methodology :

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to verify connectivity of the azetidine, benzylsulfonyl, and pyridinone moieties. Key signals include pyridinone C=O (~165 ppm in ) and azetidine CH₂ (~3.5–4.5 ppm in ) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions. For example, similar pyridinone derivatives were resolved to 1.8 Å resolution in PDB 9AX3 .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

- Methodology :

- Assay standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

- Orthogonal validation : Compare results across assays (e.g., enzymatic inhibition vs. cellular viability) .

- Batch analysis : Verify compound purity via HPLC and assess degradation products under assay conditions .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies of this compound?

- Methodology :

- High-resolution data collection : Use synchrotron radiation (λ = 0.9 Å) and cryocooling (100 K) to minimize thermal motion .

- Twinned data handling : Apply SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .

- Validation tools : Utilize Rfree values and MolProbity for steric clashes/rotamer outliers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Core modifications : Synthesize analogs with variations in the benzylsulfonyl group (e.g., halogen substituents) or pyridinone methyl groups .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents enhancing target binding .

- In vitro profiling : Screen analogs against relevant biological targets (e.g., amyloidogenic proteins, kinases) .

Q. What experimental approaches mitigate solubility limitations in biological assays?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridinone oxygen .

- Formulation optimization : Use co-solvents (e.g., PEG 400) or lipid-based nanoemulsions .

- Salt formation : Explore sodium or hydrochloride salts to enhance aqueous solubility .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., azetidine ring oxidation) and cytochrome P450 interactions .

- Molecular dynamics (MD) : Simulate binding to off-target proteins (e.g., serum albumin) using GROMACS .

- Density functional theory (DFT) : Calculate reaction barriers for sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.